molecular formula C20H19NO2S B11339803 N-(3-methoxyphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

N-(3-methoxyphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11339803
M. Wt: 337.4 g/mol
InChI Key: WUUIOWCNGRLQFN-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-4-methyl-N-[(thiophen-2-yl)methyl]benzamide: is a complex organic compound that features a benzamide core substituted with a methoxyphenyl group and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-methyl-N-[(thiophen-2-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of 4-methylbenzoyl chloride from 4-methylbenzoic acid using thionyl chloride.

    Substitution with Methoxyphenyl Group: The benzoyl chloride is then reacted with 3-methoxyaniline in the presence of a base such as triethylamine to form N-(3-methoxyphenyl)-4-methylbenzamide.

    Introduction of Thiophen-2-ylmethyl Group: The final step involves the alkylation of the amide nitrogen with thiophen-2-ylmethyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The thiophen-2-ylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiophen-2-ylmethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methoxyphenyl)-4-methyl-N-[(thiophen-2-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, N-(3-methoxyphenyl)-4-methyl-N-[(thiophen-2-yl)methyl]benzamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to the presence of the thiophene ring which is known for its electronic properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-methyl-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl and thiophen-2-ylmethyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxyphenyl)-4-methylbenzamide: Lacks the thiophen-2-ylmethyl group.

    N-(3-Methoxyphenyl)-N-[(thiophen-2-yl)methyl]benzamide: Lacks the 4-methyl group.

    N-(3-Methoxyphenyl)-4-methyl-N-[(furan-2-yl)methyl]benzamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

N-(3-methoxyphenyl)-4-methyl-N-[(thiophen-2-yl)methyl]benzamide is unique due to the presence of both the methoxyphenyl and thiophen-2-ylmethyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H19NO2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H19NO2S/c1-15-8-10-16(11-9-15)20(22)21(14-19-7-4-12-24-19)17-5-3-6-18(13-17)23-2/h3-13H,14H2,1-2H3

InChI Key

WUUIOWCNGRLQFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC

Origin of Product

United States

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